molecular formula C11H10O3 B3284313 5-Methoxy-7-methyl-4H-chromen-4-one CAS No. 78274-05-2

5-Methoxy-7-methyl-4H-chromen-4-one

Cat. No. B3284313
CAS RN: 78274-05-2
M. Wt: 190.19 g/mol
InChI Key: MQFBZYOKAKTQIS-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-4H-chromen-4-one is a chemical compound with the molecular formula C₁₇H₁₄O₃ . It belongs to the class of flavonoids and is structurally related to coumarins. The compound exhibits a chromone ring system with a methoxy group at position 5 and a methyl group at position 7. The phenyl group is attached to position 3 of the chromone ring .

Scientific Research Applications

Anti-Cancer Activity

A study on bis-chromenone derivatives, including 5-methoxy-7-methyl-4H-chromen-4-one, revealed their potential anti-cancer properties. These compounds exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines, suggesting a promising direction for designing new anticancer agents (Venkateswararao et al., 2014).

DNA Repair Enzyme Imaging in Cancer

Chromen-4-one derivatives have been explored as potential PET agents for imaging the DNA repair enzyme DNA-PK in cancer. Carbon-11-labeled chromen-4-one derivatives, including variants of 5-methoxy-7-methyl-4H-chromen-4-one, have shown promising results in this field (Gao et al., 2012).

Natural Occurrence and Isolation

A new chromone closely related to 5-methoxy-7-methyl-4H-chromen-4-one was isolated from Hymenocallis littoralis Salisb., highlighting the natural occurrence and potential for discovery of similar compounds in nature (Anh et al., 2014).

Antioxidant Properties

A study explored the antioxidant properties of compounds closely related to 5-methoxy-7-methyl-4H-chromen-4-one. These compounds demonstrated significant radical-scavenging capacity, indicating their potential as antioxidants (Marino et al., 2016).

Antimicrobiotic and Anti-Inflammatory Effects

Research on an isoflavone structurally similar to 5-methoxy-7-methyl-4H-chromen-4-one isolated from Belamcanda chinensis suggested antimicrobiotic and anti-inflammatory effects, opening avenues for further exploration of related compounds in these areas (Liu et al., 2008).

Cytotoxic Activity

A compound similar to 5-methoxy-7-methyl-4H-chromen-4-one exhibited cytotoxic activity against the A549 cell line. Such findings point to the potential of chromone derivatives in cancer research (Luo et al., 2020).

Fluorescence Properties

The fluorescence properties of certain chromen-4-one derivatives have been studied for potential applications as fluorogenic sensors. Their performance in protic environments indicates utility in specific chemical and biological imaging contexts (Uchiyama et al., 2006).

Catalysis

Chromenone derivatives have been used in the synthesis of Schiff base metal complexes, showing potential as catalysts for olefin cyclopropanation, a reaction of significance in organic synthesis (Youssef et al., 2010).

Optoelectronic Device Application

A novel derivative of 5-methoxy-7-methyl-4H-chromen-4-one showed promise in optoelectronic device application due to its photophysical properties. This underscores the versatility of chromenone derivatives in material science (Ibrahim et al., 2017).

Phototransformation

Chromenones, including those related to 5-methoxy-7-methyl-4H-chromen-4-one, undergo interesting phototransformations that can lead to novel chemical structures. This has implications in synthetic chemistry and photobiology (Kamboj et al., 2011).

Future Directions

: Sigma-Aldrich: 7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE : ChemSpider: 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

properties

IUPAC Name

5-methoxy-7-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-9(13-2)11-8(12)3-4-14-10(11)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFBZYOKAKTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CO2)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-7-methyl-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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